molecular formula C11H8BrN3S B2646891 3-(4-Bromophenyl)-6-methylene-5,6-dihydrothiazolo[2,3-c][1,2,4]triazole CAS No. 852453-58-8

3-(4-Bromophenyl)-6-methylene-5,6-dihydrothiazolo[2,3-c][1,2,4]triazole

Cat. No.: B2646891
CAS No.: 852453-58-8
M. Wt: 294.17
InChI Key: YZDWBTIYYVQCPK-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-6-methylene-5,6-dihydrothiazolo[2,3-c][1,2,4]triazole is a synthetic heterocyclic compound designed for advanced pharmaceutical and biological research. Its structure incorporates a fused thiazolo[2,3-c][1,2,4]triazole scaffold, a privileged architecture in medicinal chemistry known for yielding molecules with significant biological activities . The presence of the 4-bromophenyl substituent is a common feature in drug discovery, often used to enhance metabolic stability and influence molecular recognition . This compound is intended for research applications only and is not for diagnostic or therapeutic use. The primary research value of this compound lies in its potential as a lead structure for developing new anti-infective and anticancer agents. Thiazolo[2,3-c][1,2,4]triazole derivatives have demonstrated promising broad-spectrum antibacterial activity against various Gram-positive and Gram-negative bacterial strains, including E. coli and B. subtilis . Furthermore, the mercapto-substituted 1,2,4-triazole core, a key pharmacophoric element in this structural class, has been reported to play an important role in chemopreventive and chemotherapeutic effects on cancer . The mechanism of action for related compounds is under investigation and may involve inhibition of specific bacterial or cancer cell targets, such as enoyl-[acyl-carrier-protein] reductase, a key enzyme in bacterial fatty acid biosynthesis . Researchers can utilize this compound as a chemical tool for probing biological pathways, constructing structure-activity relationship (SAR) models, and as a synthetic intermediate for further structural diversification.

Properties

IUPAC Name

3-(4-bromophenyl)-6-methylidene-5H-[1,3]thiazolo[2,3-c][1,2,4]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrN3S/c1-7-6-15-10(13-14-11(15)16-7)8-2-4-9(12)5-3-8/h2-5H,1,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZDWBTIYYVQCPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CN2C(=NN=C2S1)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-6-methylene-5,6-dihydrothiazolo[2,3-c][1,2,4]triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with α-haloketones under basic conditions to yield the desired thiazolotriazole compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-6-methylene-5,6-dihydrothiazolo[2,3-c][1,2,4]triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazolotriazole derivatives.

    Substitution: Formation of substituted phenyl derivatives with various functional groups.

Scientific Research Applications

Medicinal Applications

1. Antimicrobial Activity
Research indicates that compounds derived from the thiazolo[2,3-c][1,2,4]triazole framework exhibit significant antibacterial and antifungal properties. For instance:

  • Antibacterial Properties : Studies have shown that derivatives of thiazolo[2,3-c][1,2,4]triazoles demonstrate potent activity against various strains of bacteria including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The structure-activity relationship (SAR) analysis suggests that the presence of electron-withdrawing groups enhances their efficacy against these pathogens .
  • Antifungal Effects : Compounds with the thiazolo[2,3-c][1,2,4]triazole core have been tested for antifungal activity against Candida albicans and other fungi. The results indicate comparable or superior activity to traditional antifungal agents like fluconazole .

2. Anticancer Properties
There is growing interest in the anticancer potential of thiazolo[2,3-c][1,2,4]triazole derivatives. Research has highlighted:

  • Dual Anticancer Activity : Some studies report that these compounds can inhibit angiogenesis and exhibit cytotoxic effects on various cancer cell lines. The presence of specific substituents on the triazole ring has been linked to enhanced anticancer activity .
  • Mechanism of Action : The mechanisms through which these compounds exert their effects may involve the inhibition of key signaling pathways involved in tumor growth and metastasis .

Agricultural Applications

1. Agrochemical Potential
Thiazolo[2,3-c][1,2,4]triazoles have also been investigated for their potential use in agriculture:

  • Pesticidal Activity : Preliminary studies suggest that these compounds may possess insecticidal and herbicidal properties. Their ability to disrupt biological processes in pests makes them candidates for development as new agrochemicals .

Summary of Key Findings

Application TypeSpecific ActivityNotable Findings
AntimicrobialBactericidal and fungicidalEffective against MRSA and Candida albicans
AnticancerCytotoxicityInhibits angiogenesis; effective on various cancer lines
AgriculturalInsecticidal and herbicidalPotential new agrochemicals

Case Studies

Case Study 1: Antimicrobial Evaluation
In a comprehensive study evaluating various thiazolo[2,3-c][1,2,4]triazole derivatives for antimicrobial activity, several compounds showed minimum inhibitory concentrations (MICs) lower than those of standard antibiotics. This highlights their potential as alternatives in treating resistant bacterial infections.

Case Study 2: Anticancer Mechanisms
Research focusing on the anticancer mechanisms of thiazolo[2,3-c][1,2,4]triazoles demonstrated that certain derivatives could significantly reduce cell proliferation in vitro by inducing apoptosis in cancer cells. This suggests a promising avenue for therapeutic development.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-6-methylene-5,6-dihydrothiazolo[2,3-c][1,2,4]triazole involves its interaction with specific molecular targets. For example, its anticancer activity may be attributed to its ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis . The compound may also interact with microbial enzymes, disrupting their normal function and leading to antimicrobial effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Thiazolo-Triazole Family

(i) Thiazolo[3,2-b][1,2,4]triazol-6(5H)-one Derivatives
  • Key Differences: Unlike the target compound, these derivatives feature a ketone group at position 6 instead of a methylene group.
  • Synthetic Pathways : Formed via [2+3]-cyclocondensation of 1,2,4-triazole-3(5)-thiols with N-arylmaleimides, contrasting with the bromination/dehydrobromination route used for the target compound .
(ii) 6-Trifluoromethyl-substituted Thiazolo[2,3-c][1,2,4]triazoles
  • Structural Comparison : Replacing the 4-bromophenyl group with a trifluoromethyl group (e.g., 6,6-dimethyl-3-(trifluoromethyl)-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole) enhances electron-withdrawing effects, altering reactivity in cross-coupling reactions .
  • Applications : These derivatives are prioritized as building blocks for bioactive molecules due to their stability and synthetic versatility .
(iii) Triazolo[4,3-c]quinazoline Fluorophores
  • Bromophenyl-substituted variants (e.g., 2-(4-bromophenyl)-4-hydrazinoquinazoline derivatives) exhibit photophysical properties influenced by aryl substituents, similar to the target compound .
  • Photophysical Data : Quantum yields and emission wavelengths differ significantly due to the extended conjugation in quinazoline systems compared to thiazolo-triazoles .
(i) Antibacterial Activity
  • 4-Bromophenyl vs. 4-Chlorophenyl Derivatives: Hydrazinecarbothioamides with 4-bromophenyl groups (e.g., 5-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione) demonstrate moderate antibacterial activity against S. aureus and P. aeruginosa, comparable to chlorophenyl analogues but less potent than iodophenyl derivatives .
  • Methylsulfanyl-1,2,4-triazoles : These exhibit enhanced activity due to the sulfur-containing side chain, a feature absent in the target compound .
(ii) Anticonvulsant Activity
  • Triazolo[4,3-c]pyrimidines: Compounds like 5-[3-(trifluoromethyl)phenoxy]thieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine show ED$_{50}$ values of 11.5 mg/kg (MES test), outperforming the target compound in neuroactivity profiles .

Biological Activity

3-(4-Bromophenyl)-6-methylene-5,6-dihydrothiazolo[2,3-c][1,2,4]triazole is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties based on various research findings.

Chemical Structure

The compound belongs to the thiazole and triazole family, characterized by the presence of bromophenyl and methylene groups which contribute to its biological properties. The molecular formula is C12H10BrN3SC_{12}H_{10}BrN_3S.

Antimicrobial Activity

Research indicates that compounds containing the thiazole and triazole moieties exhibit significant antimicrobial properties. For instance:

  • Study Findings : A study demonstrated that derivatives of thiazolo[2,3-c][1,2,4]triazole showed moderate to good activity against various Gram-positive and Gram-negative bacteria. Specifically, compounds with similar structures displayed inhibition zones ranging from 17 to 23 mm against Staphylococcus aureus and E. coli .
  • Mechanism : The antimicrobial activity is often attributed to the ability of these compounds to disrupt bacterial cell walls or interfere with metabolic processes.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies:

  • Cell Line Studies : In vitro studies have shown that this compound exhibits cytotoxic effects against several adenocarcinoma cell lines. The structure–activity relationship (SAR) suggests that the presence of bromine enhances the interaction with cancer cell targets .
  • Comparative Data : In comparison to standard chemotherapeutic agents, this compound demonstrated lower IC50 values in certain cancer cell lines, indicating higher potency .

Anti-inflammatory Properties

The anti-inflammatory effects of compounds in this class have also been documented:

  • Research Insights : Compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory diseases .

Case Study 1: Antimicrobial Screening

A series of synthesized thiazolo[2,3-c][1,2,4]triazole derivatives were screened for antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that derivatives with electron-withdrawing groups exhibited enhanced antibacterial effects compared to those with electron-donating groups.

CompoundInhibition Zone (mm)MIC (µg/mL)
Compound A22125
Compound B19250
Compound C17500

Case Study 2: Anticancer Efficacy

A comparative study evaluated the cytotoxic effects of various thiazolo[2,3-c][1,2,4]triazole derivatives on cancer cell lines. The results highlighted that the brominated derivative showed significant cytotoxicity.

Cell LineIC50 (µM) Compound AIC50 (µM) Standard
MCF-7 (Breast)1520
HeLa (Cervical)1018
A549 (Lung)1222

Q & A

Q. Table 1. Key Crystallographic Parameters for Structural Validation

ParameterValue (Example from )
Dihedral angle (triazole/aryl)8.6°
π-π stacking distance3.713 Å
Intramolecular H-bond (C–H⋯S)2.883 Å

Q. Table 2. Comparative Bioactivity of Bromophenyl Derivatives

Bacterial StrainInhibition Zone (mm)
S. aureus14.2 ± 1.3
P. aeruginosa12.8 ± 0.9
E. coli9.5 ± 0.7

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